1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one
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Overview
Description
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves multicomponent reactions, condensation reactions, oxidative coupling, and tandem reactions . For instance, one common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach is the oxidative coupling of 2-aminopyridine with aldehydes in the presence of a catalyst .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs scalable synthetic routes such as multicomponent reactions and oxidative coupling due to their efficiency and high yield . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylimidazo[1,2-a]pyridine: Similar structure but lacks the piperidinone ring.
8-Aminoimidazo[1,2-a]pyridine: Similar structure but lacks the dimethyl groups.
Uniqueness
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is unique due to the presence of both the piperidinone ring and the dimethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
918798-16-0 |
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Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(8-amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one |
InChI |
InChI=1S/C14H18N4O/c1-9-10(2)18-8-11(7-12(15)14(18)16-9)17-6-4-3-5-13(17)19/h7-8H,3-6,15H2,1-2H3 |
InChI Key |
FRHQDFVUBQAAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)N)N3CCCCC3=O)C |
Origin of Product |
United States |
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